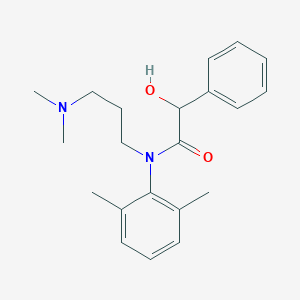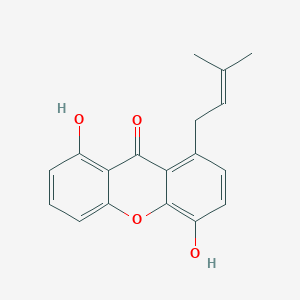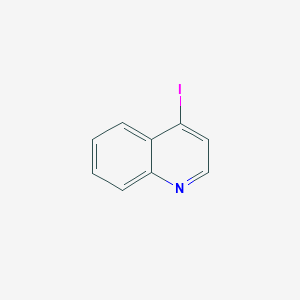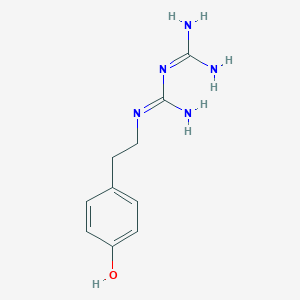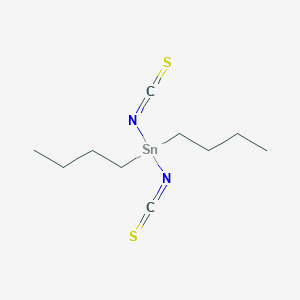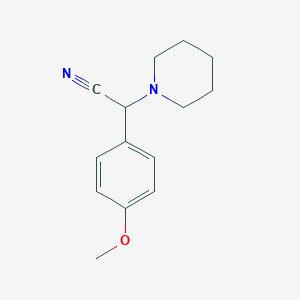
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPDP or 3-Methyl-5-phenyl-4-phenyldiazenylisoxazole, and it has a molecular formula of C18H14N4O.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is not fully understood. However, it has been proposed that the compound interacts with cellular proteins and enzymes, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are still being studied. However, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene in lab experiments is its potential for various applications. It is a versatile compound that can be used in the synthesis of organic semiconductors, MOFs, and as a potential anticancer agent. However, one of the limitations of using MPDP in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
The potential applications of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene are vast, and there are many future directions that can be explored. One potential direction is the development of new organic semiconductors using MPDP as a building block. Another direction is the synthesis of new MOFs using MPDP as a ligand. Additionally, further research can be conducted to explore the anticancer properties of MPDP and its potential use in cancer therapy.
Métodos De Síntesis
The synthesis of (3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene is a multi-step process that involves the reaction of 3-methyl-4-phenyldiazenylisoxazole with phenyl isocyanate. The reaction takes place in the presence of a catalyst, which is usually a Lewis acid such as aluminum chloride or zinc chloride. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
(3-Methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene has been extensively studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, MPDP has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of electronic devices such as organic field-effect transistors and organic solar cells.
In the field of materials science, MPDP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown potential applications in gas storage, separation, and catalysis. In medicinal chemistry, MPDP has been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
Número CAS |
30082-03-2 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(3-methyl-5-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H13N3O/c1-12-15(18-17-14-10-6-3-7-11-14)16(20-19-12)13-8-4-2-5-9-13/h2-11H,1H3 |
Clave InChI |
LSTKIGHUFIJZML-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NOC(=C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
30082-03-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



